![molecular formula C14H21BFNO2 B1528151 6-Butyl-2-(4-fluorophenyl)-1,3,6,2-dioxazaborocane CAS No. 1190988-96-5](/img/structure/B1528151.png)
6-Butyl-2-(4-fluorophenyl)-1,3,6,2-dioxazaborocane
Overview
Description
6-Butyl-2-(4-fluorophenyl)-1,3,6,2-dioxazaborocane (BF-DOB) is a chemical compound that has been studied for its potential applications in the fields of scientific research and industrial use. It is a boron-containing heterocyclic compound with a unique structure that is composed of a six-membered ring containing two nitrogen atoms, one oxygen atom, and a boron atom. BF-DOB has been used in a variety of studies, including those involving the synthesis of organic molecules, the study of the mechanism of action of drugs, and the development of novel compounds for use in laboratory experiments.
Scientific Research Applications
Organic Synthesis and Coupling Reactions
This compound is utilized in organic synthesis, particularly in coupling reactions such as Suzuki-Miyaura cross-coupling . It acts as a boronic ester, which is a crucial component in these reactions, providing a pathway for the formation of carbon-carbon bonds. This is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Medicinal Chemistry and Drug Design
In medicinal chemistry, MFCD19105355 serves as a building block for the design and development of new drugs . Its boronic ester moiety can interact with various biological targets, making it valuable for creating molecules with potential therapeutic effects.
Catalysis
4-Fluorophenylboronic acid N-butyldiethanolamine ester: is investigated for its role as a catalyst or a catalyst ligand in various chemical reactions . Its stability and reactivity can enhance the efficiency of catalytic processes, which is crucial in industrial chemistry.
Antiviral Research
Recent studies have indicated the potential use of this compound in antiviral therapies, particularly in modulating cell metabolism to inhibit viral replication . This application is significant in the development of new treatments for viral diseases.
Hypertension Treatment
There is research into the use of MFCD19105355 in combination therapies for the treatment of hypertension . It may be combined with other therapeutic agents to enhance the efficacy of hypertension medications.
Gastrointestinal Disorders
The compound has been explored for its use in treating gastrointestinal disorders, inflammation, and related cancers . Its role in modulating specific biological pathways can lead to novel therapeutic approaches for these conditions.
properties
IUPAC Name |
6-butyl-2-(4-fluorophenyl)-1,3,6,2-dioxazaborocane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BFNO2/c1-2-3-8-17-9-11-18-15(19-12-10-17)13-4-6-14(16)7-5-13/h4-7H,2-3,8-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMBRNKNEMBWDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)CCCC)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Butyl-2-(4-fluorophenyl)-1,3,6,2-dioxazaborocane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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